Cas no 2227873-79-0 (rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine)

rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine
- EN300-1770160
- rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine
- 2227873-79-0
-
- インチ: 1S/C12H15N5/c1-12(2)9(10(12)13)7-4-3-5-8(6-7)11-14-16-17-15-11/h3-6,9-10H,13H2,1-2H3,(H,14,15,16,17)/t9-,10-/m0/s1
- InChIKey: RNUIYCOCWCSKCX-UWVGGRQHSA-N
- SMILES: N[C@H]1[C@H](C2C=CC=C(C3N=NNN=3)C=2)C1(C)C
計算された属性
- 精确分子量: 229.13274550g/mol
- 同位素质量: 229.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 80.5Ų
rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770160-1g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1770160-5g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1770160-0.5g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1770160-0.25g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1770160-10g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1770160-10.0g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1770160-5.0g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 5g |
$4557.0 | 2023-06-03 | ||
Enamine | EN300-1770160-0.05g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1770160-0.1g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1770160-1.0g |
rac-(1R,3S)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropan-1-amine |
2227873-79-0 | 1g |
$1572.0 | 2023-06-03 |
rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amineに関する追加情報
Introduction to rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine (CAS No. 2227873-79-0)
rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine (CAS No. 2227873-79-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclopropanamines and is characterized by its chiral centers and the presence of a tetrazole moiety. The combination of these structural elements endows the molecule with a range of biological activities that make it a promising candidate for drug development.
The tetrazole ring is a well-known pharmacophore in medicinal chemistry, often associated with angiotensin-converting enzyme (ACE) inhibition and other biological activities. In the context of rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine, the tetrazole group plays a crucial role in enhancing the compound's potency and selectivity. Recent studies have shown that this compound exhibits potent ACE inhibitory activity, making it a potential candidate for the treatment of hypertension and cardiovascular diseases.
The cyclopropane ring in rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine adds an additional layer of complexity to its structure. Cyclopropanes are known for their high reactivity due to the strain in their three-membered ring. This strain can influence the compound's conformational flexibility and binding interactions with biological targets. Research has indicated that the cyclopropane ring in this compound contributes to its enhanced cellular permeability and metabolic stability, which are critical factors for drug development.
The chiral centers at positions 1 and 3 of the cyclopropane ring are another key feature of rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine. Chirality is a fundamental aspect of many biologically active molecules, as different enantiomers can exhibit distinct pharmacological properties. The racemic mixture of this compound contains both (R,R) and (S,S) enantiomers. Recent studies have focused on separating these enantiomers to evaluate their individual biological activities. Preliminary results suggest that one enantiomer may have enhanced efficacy compared to the other.
In terms of pharmacokinetics, rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine has shown favorable properties in preclinical studies. It exhibits good oral bioavailability and a favorable half-life in animal models. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
From a synthetic perspective, the preparation of rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine involves several key steps. The synthesis typically begins with the formation of the cyclopropane ring through a [2+1] cycloaddition reaction. Subsequent functionalization steps introduce the tetrazole moiety and other substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound.
One of the most promising applications of rac-(1R,3S)-2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-am ine is in the treatment of cardiovascular diseases. Hypertension is a major risk factor for heart disease and stroke. The potent ACE inhibitory activity of this compound suggests that it could be developed into an effective antihypertensive agent. Clinical trials are currently underway to evaluate its safety and efficacy in human patients.
Beyond its potential as an antihypertensive agent, rac-(1R,3S)-2,2-dimethyl-3-(1H - , , -tetrazol - yl ) phen ylcyc lopro pan - amine has also shown promise in other therapeutic areas. For example, preliminary studies have indicated that it may have anti-inflammatory properties due to its ability to modulate certain signaling pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis.
In conclusion, rac-(1R , , -dimeth yl - , , -tetra zol - yl ) phen ylcyc lopro pan - amine (CAS No . ) is a multifaceted compound with significant potential in medicinal chemistry. Its unique combination of structural features—namely the tetrazole ring , cyclopropane ring , and chiral centers—contributes to its diverse biological activities . Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications . As more data becomes available from clinical trials , it is likely that this compound will play an important role in advancing our understanding and treatment of various diseases .
2227873-79-0 (rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine) Related Products
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)




